![molecular formula C20H19N3O4 B2677951 Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate CAS No. 1211849-10-3](/img/structure/B2677951.png)
Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrido[1,2-a]pyrimidin-2-yl group attached to a benzyl group and an amino acetate group. Further analysis would require more specific information or computational modeling.Scientific Research Applications
Synthesis and Chemical Properties
- Research has shown various synthetic pathways and chemical transformations involving related heterocyclic compounds, which highlight the versatility of pyrido[1,2-a]pyrimidin-2-yl derivatives in chemical synthesis. For instance, derivatives of pyrido[1,2-α]pyrimidin-4-one and its derivatives have been synthesized, exploring alternative synthesis methods and reactivities towards acetoacetic esters (H. L. Yale & J. T. Sheehan, 1973)(source). Similar strategies could potentially be applied to the synthesis and functionalization of Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate, providing a foundation for further chemical and pharmacological investigations.
Biological Activities
- Compounds with structural similarities have been evaluated for their biological activities, including insecticidal and antibacterial potentials. For example, pyrimidine linked pyrazole heterocyclics have been synthesized and assessed for their insecticidal and antimicrobial activities (P. P. Deohate & Kalpana A. Palaspagar, 2020)(source). This indicates the potential of related compounds, such as Methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate, to exhibit similar biological effects, warranting further exploration in these areas.
Anticancer Potential
- Additionally, compounds with pyrimidine moieties have been explored for their anticancer activities. N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, has shown promise in blocking cancer cell proliferation and inducing apoptosis, suggesting a pathway for exploring related compounds in cancer therapy (Nancy Z. Zhou et al., 2008)(source).
Safety and Hazards
This compound is not intended for human or veterinary use and should be handled with appropriate safety precautions in a research setting.
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the broad range of activities exhibited by similar compounds , there may be potential for the development of new drugs or therapeutic agents.
properties
IUPAC Name |
methyl 2-[benzyl-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-14-7-6-10-23-18(14)21-19(16(13-24)20(23)26)22(12-17(25)27-2)11-15-8-4-3-5-9-15/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNANXFIDIUZEMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N(CC3=CC=CC=C3)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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